Cas no 1009039-13-7 (4,4,11,11-tetramethyl-N-[(thiophen-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide)

4,4,11,11-tetramethyl-N-[(thiophen-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide structure
1009039-13-7 structure
Product Name:4,4,11,11-tetramethyl-N-[(thiophen-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
Número CAS:1009039-13-7
MF:
Megavatios:369.432g/mol
CID:5549040
Update Time:2023-11-20

4,4,11,11-tetramethyl-N-[(thiophen-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide Propiedades químicas y físicas

Nombre e identificación

    • 2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)-5,5a,8a,8b-tetrahydro-3aH-di[1,3]dioxolo[5,4-a:5',4'-d]pyran-5-carboxamide
    • 4,4,11,11-tetramethyl-N-[(thiophen-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
    • Renchi: 1S/C17H22NO6S/c1-16(2)20-11-8-12-21-17(3,4)23-24(12)14(13(11)22-16)15(19)18-9-10-6-5-7-25-10/h5-8,11,13-14H,9H2,1-4H3,(H,18,19)
    • Clave inchi: PGTFHDISIUAQCT-UHFFFAOYSA-N
    • Sonrisas: C12OC(C)(C)OO1C(C(NCC1SC=CC=1)=O)C1OC(C)(C)OC1C=2

Atributos calculados

  • Calidad precisa: 369.125
  • Masa isotópica única: 369.125
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 3
  • Complejidad: 541
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 5
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0

4,4,11,11-tetramethyl-N-[(thiophen-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide PrecioMás >>

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